molecular formula C25H22ClNO5 B12304050 N-Fmoc-O-methyl-3-chloro-L-tyrosine

N-Fmoc-O-methyl-3-chloro-L-tyrosine

Cat. No.: B12304050
M. Wt: 451.9 g/mol
InChI Key: HIXDGZGEBBODIH-UHFFFAOYSA-N
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Description

N-Fmoc-O-methyl-3-chloro-L-tyrosine is a modified tyrosine derivative extensively used in peptide synthesis and chemical biology. Its structure includes:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A temporary protecting group for the α-amino group, enabling solid-phase peptide synthesis (SPPS).
  • O-methyl ether: Protects the phenolic hydroxyl group, enhancing stability against oxidation and side reactions.
  • 3-chloro substitution: Introduced on the aromatic ring, altering electronic and steric properties for targeted interactions.

Properties

Molecular Formula

C25H22ClNO5

Molecular Weight

451.9 g/mol

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H22ClNO5/c1-31-23-11-10-15(12-21(23)26)13-22(24(28)29)27-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13-14H2,1H3,(H,27,30)(H,28,29)

InChI Key

HIXDGZGEBBODIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl

Origin of Product

United States

Preparation Methods

Starting Material: L-Tyrosine

L-Tyrosine (C₉H₁₁NO₃) serves as the foundational substrate. Its phenolic hydroxyl group (4-position) and aromatic ring are modified to introduce O-methyl and 3-chloro substituents.

O-Methylation of the Phenolic Hydroxyl Group

Reagents :

  • Methylation agent: Dimethyl sulfate (DMS) or methyl iodide (MeI).
  • Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
  • Solvent: Acetone or tetrahydrofuran (THF).

Procedure :

  • Dissolve L-tyrosine (10 g, 55.5 mmol) in anhydrous acetone (100 mL).
  • Add K₂CO₃ (15.3 g, 111 mmol) and MeI (7.0 mL, 111 mmol).
  • Stir at 25°C for 24 hours under nitrogen.
  • Quench with water, extract with ethyl acetate, and dry over Na₂SO₄.
  • Isolate O-methyl-L-tyrosine (yield: 85–90%).

Analytical Validation :

  • ¹H NMR (DMSO-d₆): δ 6.70 (d, 2H, ArH), 6.60 (d, 2H, ArH), 3.70 (s, 3H, OCH₃).
  • HPLC : Purity >95%.

Regioselective Chlorination at the 3-Position

Reagents :

  • Chlorinating agent: Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
  • Catalyst: Iron(III) chloride (FeCl₃).
  • Solvent: Dichloromethane (DCM).

Procedure :

  • Dissolve O-methyl-L-tyrosine (8.5 g, 40 mmol) in DCM (80 mL).
  • Add FeCl₃ (0.5 g, 3 mmol) and SO₂Cl₂ (5.3 mL, 60 mmol) dropwise at 0°C.
  • Stir at 25°C for 6 hours.
  • Quench with ice water, extract with DCM, and dry over MgSO₄.
  • Isolate 3-chloro-O-methyl-L-tyrosine (yield: 75–80%).

Analytical Validation :

  • ¹³C NMR (CDCl₃): δ 155.1 (C-OCH₃), 130.5 (C-Cl), 126.8 (ArC).
  • Mass Spec : [M+H]⁺ = 244.1.

Fmoc Protection of the α-Amino Group

Reagents :

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide).
  • Base: Sodium bicarbonate (NaHCO₃).
  • Solvent: THF/water (1:1).

Procedure :

  • Dissolve 3-chloro-O-methyl-L-tyrosine (5.0 g, 20.5 mmol) in THF/water (50 mL).
  • Add NaHCO₃ (3.5 g, 41 mmol) and Fmoc-OSu (7.3 g, 21.6 mmol).
  • Stir at 25°C for 12 hours.
  • Acidify to pH 3 with citric acid, extract with ethyl acetate, and dry.
  • Isolate this compound (yield: 70–75%).

Analytical Validation :

  • HPLC Retention Time : 12.3 min (C18 column, acetonitrile/water gradient).
  • Melting Point : 158–160°C.

Critical Optimization Parameters

Racemization Control

  • Low-temperature reactions (0–25°C) minimize epimerization during Fmoc protection.
  • Citric acid quenching stabilizes the product post-saponification, reducing degradation.

Regioselectivity in Chlorination

  • FeCl₃ catalysis directs electrophilic substitution to the 3-position due to steric and electronic effects.
  • Solvent polarity : DCM enhances Cl⁺ ion reactivity for precise halogenation.

Comparative Analysis of Synthetic Routes

Parameter Patent Method Academic Protocol
O-Methylation Agent SOCl₂/MeOH MeI/K₂CO₃
Chlorination Yield 78% 82%
Fmoc Protection Time 24 hours 12 hours
Overall Purity >98% 95–97%

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-chlorination : Controlled stoichiometry (1:1.5 substrate:SO₂Cl₂) limits over-halogenation.
  • Ester Hydrolysis : Use of anhydrous conditions during Fmoc protection prevents carboxylic acid activation.

Scalability

  • Batch Reactors : Patent methods demonstrate kilogram-scale production with 70% overall yield.
  • Cost Efficiency : Recycling THF and FeCl₃ reduces industrial expenses.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-O-methyl-3-chloro-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Peptide Synthesis

Overview : N-Fmoc-O-methyl-3-chloro-L-tyrosine is primarily utilized in solid-phase peptide synthesis (SPPS). Its unique structural features enhance the reactivity and stability of peptides during synthesis.

Key Benefits :

  • Stability : The Fmoc protecting group allows for mild deprotection conditions, facilitating the incorporation of this amino acid into peptides without compromising their integrity.
  • Efficiency : The presence of the chlorine atom at the meta position increases the nucleophilicity of the aromatic ring, enhancing coupling reactions during peptide assembly.

Case Study : In a study examining the synthesis of biologically active peptides, researchers reported that using this compound resulted in higher yields compared to traditional tyrosine derivatives. The incorporation of this compound led to peptides with improved biological activity due to enhanced receptor interactions .

Drug Development

Overview : The incorporation of this compound into drug candidates has shown promise in improving pharmacological properties.

Key Benefits :

  • Improved Targeting : The chlorine substituent can enhance the lipophilicity and permeability of drug molecules, making them more effective in targeting specific biological pathways.
  • Therapeutic Potential : Research indicates that peptides synthesized with this compound exhibit potent anticancer activity by modulating key signaling pathways involved in tumor growth .

Case Study : A recent investigation into novel anticancer agents highlighted the use of this compound in developing peptide inhibitors targeting the JAK/STAT3 signaling pathway. These inhibitors demonstrated significant antiproliferative effects against breast cancer cell lines, showcasing the compound's potential in cancer therapy .

Bioconjugation

Overview : this compound facilitates bioconjugation processes, which are essential for developing targeted therapies and diagnostics.

Key Benefits :

  • Versatility : This compound can be easily conjugated to various biomolecules, enabling the creation of multifunctional therapeutics.
  • Enhanced Specificity : By attaching peptides to antibodies or other targeting moieties, researchers can improve the specificity and efficacy of treatments.

Case Study : In a study focused on antibody-drug conjugates (ADCs), researchers utilized this compound to create conjugates that selectively targeted cancer cells while minimizing effects on healthy tissues. This approach led to promising results in preclinical models .

Neuroscience Research

Overview : Due to its structural similarity to natural neurotransmitters, this compound is employed in neuroscience studies to understand receptor interactions and signaling pathways.

Key Benefits :

  • Mimicking Natural Compounds : Its ability to mimic neurotransmitters allows researchers to explore its effects on neuronal signaling.
  • Investigating Receptor Dynamics : The compound's unique properties make it an excellent tool for studying interactions with various receptors involved in neurological processes.

Case Study : A study examining the effects of modified tyrosine derivatives on neurotransmitter receptors found that this compound exhibited significant binding affinity to dopamine receptors, suggesting its potential role in modulating dopaminergic signaling .

Comparative Analysis Table

Application AreaKey FeaturesOutcomes/Benefits
Peptide SynthesisEnhanced stability and reactivityHigher yields and biological activity
Drug DevelopmentImproved pharmacokineticsEffective targeting of cancer pathways
BioconjugationVersatile conjugation capabilitiesEnhanced specificity in therapies
Neuroscience ResearchMimics neurotransmitter structuresInsights into receptor dynamics

Mechanism of Action

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₂₄H₂₀ClNO₅ (CAS: TRC-F628020-1G) .
  • Molecular Weight : 437.87 g/mol .
  • Storage : +4°C, dry conditions .
  • Purity : >95% (HPLC) .

This compound is critical for synthesizing peptides with site-specific modifications, particularly in drug discovery and structural studies.

Comparison with Similar Compounds

Structural and Functional Modifications

The following table compares N-Fmoc-O-methyl-3-chloro-L-tyrosine with structurally related Fmoc-protected tyrosine derivatives:

Compound Name Substituents Molecular Formula MW (g/mol) Key Features References
This compound O-methyl, 3-Cl C₂₄H₂₀ClNO₅ 437.87 Chlorine enhances electrophilicity; methyl protects hydroxyl stability.
N-Fmoc-O-methyl-L-tyrosine O-methyl C₂₅H₂₃NO₅ 417.45 Lacks halogen; simpler structure for basic peptide synthesis.
N-Fmoc-3-nitro-L-tyrosine 3-NO₂ C₂₄H₂₀N₂O₇ 448.42 Nitro group increases polarity; used in redox-active peptide studies.
N-Fmoc-3-fluoro-L-tyrosine 3-F C₂₄H₂₀FNO₅ 429.42* Fluorine offers metabolic stability; mimics tyrosine in signaling pathways.
N-Fmoc-O-benzyl-L-tyrosine O-benzyl C₃₁H₂₇NO₅ 493.55 Bulky benzyl group improves steric hindrance; used in glycopeptide synthesis.
N-Fmoc-O-tert-butyl-L-tyrosine O-tert-butyl C₂₈H₂₉NO₅ 459.53 tert-butyl enhances solubility in organic solvents; ideal for hydrophobic peptides.
Fmoc-Tyr(SO₃DCV)-OH O-(dichlorovinyl-sulfo) C₂₇H₂₂Cl₂NO₈S 616.45* Sulfonate group introduces strong acidity; used in charged peptide motifs.

Stability and Reactivity

  • This compound: The O-methyl group prevents oxidation of the phenolic hydroxyl, while the chloro substituent reduces nucleophilic aromatic substitution compared to nitro derivatives .
  • N-Fmoc-3-nitro-L-tyrosine : Nitro groups are prone to reduction under acidic or reductive conditions, limiting use in certain SPPS protocols .
  • N-Fmoc-O-benzyl-L-tyrosine: Benzyl ethers require hydrogenolysis for deprotection, restricting compatibility with sulfur-containing residues .

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